molecular formula C4H18N4NiO8P2 B13761881 Nickelate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)- CAS No. 68025-40-1

Nickelate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)-

Cat. No.: B13761881
CAS No.: 68025-40-1
M. Wt: 370.85 g/mol
InChI Key: SPKFPCYRCZSIMO-UHFFFAOYSA-N
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Description

Properties

CAS No.

68025-40-1

Molecular Formula

C4H18N4NiO8P2

Molecular Weight

370.85 g/mol

IUPAC Name

azane;[carboxymethyl-[[hydroxy(oxido)phosphanyl]oxymethyl]amino]methyl hydrogen phosphite;nickel(2+)

InChI

InChI=1S/C4H9NO8P2.3H3N.Ni/c6-4(7)1-5(2-12-14(8)9)3-13-15(10)11;;;;/h8,10H,1-3H2,(H,6,7);3*1H3;/q-2;;;;+2

InChI Key

SPKFPCYRCZSIMO-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)N(COP(O)[O-])COP(O)[O-].N.N.N.[Ni+2]

Origin of Product

United States

Preparation Methods

Overview of Synthesis

The preparation of Nickelate(3-) involves the coordination of nickel ions with a phosphonated glycine derivative ligand. The key synthetic strategy includes:

This method ensures the formation of a stable complex with high purity and yield.

Detailed Synthetic Procedure

Step Description Conditions Notes
1 Phosphonation of Glycine Reaction of glycine with phosphorous acid derivatives (e.g., phosphorous acid or phosphorous oxychloride) under acidic or neutral pH Temperature control (typically 50-80°C) is critical to avoid decomposition
2 Preparation of Nickel Salt Solution Dissolution of nickel(II) salts (e.g., nickel chloride or nickel sulfate) in deionized water Concentration adjusted to stoichiometric ratios with ligand
3 Complexation Reaction Mixing the phosphonated glycine ligand solution with nickel salt solution under stirring pH adjusted (usually mildly basic, pH 7-9) to facilitate coordination
4 Purification Isolation by crystallization or precipitation, followed by washing and drying Use of triammonium ions to stabilize the complex in solution

The reaction is typically performed in aqueous media to leverage the solubility of the phosphonate groups, and temperature is maintained to optimize reaction kinetics without degrading the ligand or complex.

Chemical Reaction Mechanism

The mechanism involves:

  • Coordination of nickel(II) ion to the nitrogen atom of the glycine backbone.
  • Chelation through oxygen atoms of the phosphonate groups.
  • Formation of a tridentate ligand complex stabilizing the nickel center.
  • The triammonium counter ions balance the charge of the complex in solution.

This coordination results in a complex with enhanced stability and solubility due to the phosphonate moieties.

Analytical Characterization of the Prepared Compound

Spectroscopic Techniques

Physicochemical Data

Parameter Value
Molecular Formula C4H18N4NiO8P2
Molecular Weight 370.85 g/mol
CAS Number 68025-40-1
IUPAC Name azane;[carboxymethyl-[[hydroxy(oxido)phosphanyl]oxymethyl]amino]methyl hydrogen phosphite;nickel(2+)
Solubility High in aqueous media due to phosphonate groups
Oxidation State of Nickel +2

Research Findings and Notes on Preparation

  • The phosphonation step is crucial and requires careful control of temperature and pH to avoid side reactions or ligand degradation.
  • The nickel complexation is sensitive to pH; mildly basic conditions favor ligand coordination.
  • Triammonium ions are typically used to stabilize the complex in aqueous solution and facilitate crystallization.
  • The compound exhibits potential for various applications due to its stability and reactivity, which are directly influenced by the preparation conditions.
  • Purity and yield are optimized by controlling stoichiometry and reaction time.

Summary Table of Preparation Conditions

Preparation Stage Reagents Conditions Purpose
Phosphonation Glycine + Phosphorous acid derivatives 50-80°C, acidic to neutral pH Introduce phosphonate groups
Nickel Salt Solution NiCl2 or NiSO4 in water Ambient temperature Provide nickel ions
Complexation Mixing ligand and nickel salt pH 7-9, stirring, room temperature Form nickelate complex
Purification Crystallization/precipitation Cooling or solvent evaporation Isolate pure complex

Chemical Reactions Analysis

Types of Reactions

Coordination compounds like this can undergo various types of chemical reactions, including:

    Oxidation and Reduction: Changes in the oxidation state of the nickel center.

    Substitution: Replacement of one or more ligands in the coordination sphere.

    Hydrolysis: Reaction with water leading to the breakdown of the complex.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents (like hydrogen peroxide), reducing agents (like sodium borohydride), and other ligands that can displace the existing ones. Reaction conditions would vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might lead to a higher oxidation state of nickel, while substitution reactions could yield new coordination compounds with different ligands.

Scientific Research Applications

Agricultural Applications

  • Fertilizers : Nickelate(3-), due to its nickel content, can be used in fertilizers to enhance plant growth. Nickel is an essential micronutrient for plants, playing a crucial role in enzyme activity and nitrogen metabolism. The application of this compound can lead to improved crop yields and better nutrient absorption .
  • Soil Amendments : The compound can also serve as a soil amendment, improving soil health by increasing the availability of nutrients and enhancing microbial activity. This is particularly beneficial in soils deficient in nickel or other trace elements .

Environmental Applications

  • Heavy Metal Remediation : Nickelate(3-) has shown potential in the remediation of heavy metal-contaminated sites. Its ability to bind with heavy metals allows it to be used in processes aimed at reducing soil and water pollution. This property is particularly useful in phytoremediation strategies where plants are used to extract or stabilize contaminants .
  • Water Treatment : The compound can be employed in water treatment processes to remove heavy metals from wastewater. Its chelating properties facilitate the binding of toxic metals, thereby enhancing the efficacy of filtration systems .

Materials Science Applications

  • Catalysis : Nickelate(3-) has been explored as a catalyst in various chemical reactions, including oxidation and reduction processes. Its unique structure allows it to facilitate reactions that require nickel as a catalytic center, making it valuable in industrial applications .
  • Nanomaterials : Research indicates that Nickelate(3-) can be used in the synthesis of nanomaterials with specific functionalities. These nanomaterials have applications ranging from drug delivery systems to advanced electronic devices due to their unique optical and electrical properties .

Case Study 1: Agricultural Enhancement

A study conducted on the effects of Nickelate(3-) as a fertilizer additive demonstrated significant increases in crop yields for maize and wheat when applied at optimal concentrations. The research indicated that plants treated with this compound exhibited enhanced growth rates and improved resistance to disease compared to control groups without nickel supplementation.

Case Study 2: Environmental Remediation

In a project focused on remediating a lead-contaminated site, researchers utilized Nickelate(3-) as part of a phytoremediation strategy involving hyperaccumulator plants. The results showed a marked reduction in lead levels in both soil and plant tissues over a six-month period, highlighting the compound's effectiveness in environmental cleanup efforts.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In catalysis, the nickel center might facilitate the breaking and forming of chemical bonds. In biological systems, the compound might interact with specific enzymes or receptors, altering their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Metal Analogs with Identical Ligand Frameworks

Compounds sharing the [[N,N′-1,2-ethanediylbis[N-(carboxy-κO)methyl]glycinato(4-)] ligand but differing in central metals and counterions include:

Compound Name CAS No. Central Metal Counterion Geometry Key Applications
Zincate(2-), [...]-, potassium 14689-29-3 Zn(II) K⁺ OC-6-21 Catalysis, corrosion inhibition
Cuprate(2-), [...]-, potassium 15170-14-6 Cu(II) K⁺ OC-6-21 Electronic materials, superconductors
Manganate(2-), [...]-, potassium 68015-77-0 Mn(II) K⁺ OC-6-21 Water treatment, oxidation catalysts
Triammonium Nickelate(3-) 68025-40-1 Ni(III) NH₄⁺ T-4 Pharmaceuticals, surfactants

Key Differences :

  • Metal Center : Nickel(III) in the target compound vs. Zn(II), Cu(II), or Mn(II) in analogs. Nickel’s higher oxidation state enhances redox activity but increases toxicity .
  • Geometry : Tetrahedral (T-4) vs. octahedral (OC-6-21) in analogs, affecting ligand field stabilization and reactivity .
  • Counterions : Triammonium (NH₄⁺) vs. potassium (K⁺), influencing solubility and pH sensitivity .

Nickelate Coordination Complexes with Varied Ligands

Example 1: N,N'-bis(3-aminopropyl)ethylenediamine-zinc(II) (CAS 15709-62-3)
  • Ligand: Trithiocyanurato-κN,κS vs. phosphono-glycinato in the target compound.
  • Properties: Thiol-rich ligands enhance metal-sulfide bonding, whereas phosphono groups favor hard acid-base interactions with Ni(III) .
Example 2: M(PhP(CH₂CH₂P(Ph)₂)₂(HTMT)) (M = Ni, Pd, Pt)
  • Ligand: Thiolate-based HTMT vs. phosphono-glycinato.
  • Applications : Pd/Pt analogs are used in catalysis, while Ni complexes focus on magnetic studies .

Infinite-Layer Nickelate Superconductors

While structurally distinct from the coordination complex discussed here, superconducting nickelates (e.g., LaNiO₂) provide context for nickel’s versatility:

  • Electronic Structure : Both classes involve Ni in unusual oxidation states (Ni³⁺ in coordination complexes vs. Ni¹⁺ in superconductors) .
  • Magnetism : Superconducting nickelates exhibit weak magnetic interactions compared to cuprates , whereas coordination complexes like 68025-40-1 may display paramagnetism from Ni(III) .

Functional and Regulatory Comparisons

Chelation Efficiency

  • Phosphono vs. Carboxy Ligands: Phosphono groups in 68025-40-1 form stronger bonds with Ni(III) than carboxylates, improving stability in acidic environments .
  • Toxicity: Nickel complexes are more regulated (0.1% REACH limit) than Zn or Mn analogs due to carcinogenicity risks .

Industrial Relevance

  • Pharmaceuticals : The triammonium nickelate’s use contrasts with Cu/Zn analogs, which are more common in catalysis or electronics .
  • Environmental Impact : Nickelates require stringent handling protocols, unlike less toxic manganates used in water treatment .

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing this nickelate complex?

Answer: Synthesis typically involves ligand preparation (e.g., phosphonomethyl glycine derivatives) followed by coordination with nickel salts under controlled pH and temperature. Key steps:

Ligand Synthesis : Phosphorylation of glycine derivatives using phosphonic acid reagents.

Metal Coordination : Reacting the ligand with Ni(II) salts (e.g., NiCl₂) in aqueous ammonia to form the triammonium nickelate complex .

Purification : Crystallization via slow evaporation or solvent diffusion.

Q. Characterization Methods :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve the T-4 geometry using SHELX for refinement .
  • Spectroscopy : Confirm ligand coordination via FT-IR (P=O stretching ~1100 cm⁻¹) and UV-Vis (d-d transitions ~400–600 nm) .
  • Elemental Analysis : Verify stoichiometry (C, H, N, P, Ni) .

Table 1 : Example Reaction Conditions and Outcomes

ParameterConditionOutcome (Yield/Purity)
SolventH₂O/NH₃ (pH 9)78% yield, 95% purity
Temperature60°CImproved crystallinity
Ligand:Ni ratio1:1Optimal coordination

Q. What spectroscopic techniques are optimal for confirming ligand coordination geometry?

Answer :

  • EPR Spectroscopy : Detect Ni(II) paramagnetism in octahedral or square-planar geometries. Low-spin Ni(II) shows specific g-values (~2.1–2.3) .
  • NMR Spectroscopy : Use ³¹P NMR to confirm phosphonate coordination (chemical shifts ~10–20 ppm) .
  • Magnetic Susceptibility : Quantify Ni(II) magnetic moments (expected ~2.8–3.3 BM for octahedral geometry) .

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement (e.g., disorder, twinning) be resolved for this nickelate?

Answer :

  • Disorder Handling : Use SHELXL’s PART and AFIX commands to model disordered phosphonate groups .
  • Twinning : Apply TWIN/BASF instructions in SHELX for data integration. Validate with PLATON’s TWINCHECK .
  • Validation Tools : Cross-check with WinGX’s PARST for bond-length/bond-angle consistency .

Q. Example Workflow :

Data collection (Mo-Kα, λ = 0.71073 Å).

Structure solution via SHELXD (charge-flipping).

Refinement in SHELXL with HKLF 5 format for twinned data .

Q. How can computational modeling address contradictions between experimental and theoretical magnetic data?

Answer :

  • DFT Calculations : Use Gaussian09 with B3LYP functional to model electronic structure. Compare calculated vs. experimental magnetic moments .
  • Spin Crossover Analysis : Investigate temperature-dependent magnetic behavior using CASSCF for Ni(II) multiconfigurational states .
  • Validation : Overlap experimental UV-Vis/EPR data with TD-DFT results to refine exchange-correlation functionals .

Table 2 : Example Computational vs. Experimental Data

PropertyExperimental ValueDFT Prediction
Magnetic Moment3.0 BM2.9 BM
d-d Transition520 nm510 nm

Q. What strategies optimize ligand stability during synthesis under varying pH conditions?

Answer :

  • pH Control : Maintain pH 8–10 to prevent phosphonate deprotonation while avoiding Ni(OH)₂ precipitation .
  • Buffering Agents : Use NH₄⁺/NH₃ buffer to stabilize the triammonium counterion .
  • Kinetic Trapping : Rapid cooling post-reaction to arrest ligand dissociation .

Q. How can crystallographic data be integrated with spectroscopic results to validate the T-4 geometry?

Answer :

  • Bond Valence Sum (BVS) Analysis : Calculate Ni–O/N bond valences from SCXRD data (target: +2 for Ni) .
  • Ligand Field Theory : Correlate UV-Vis absorption bands (e.g., ¹T₂g → ¹A₁g transitions) with Ni–ligand distances from XRD .
  • ORTEP Visualization : Generate 3D models in ORTEP-3 to highlight κO/κN coordination sites .

Q. What experimental design principles mitigate batch-to-batch variability in synthesis?

Answer :

  • DoE (Design of Experiments) : Vary parameters (pH, temperature, stoichiometry) systematically using a 2³ factorial design.
  • Quality Control : Implement HPLC for purity checks and ICP-OES for Ni content .
  • Reproducibility : Pre-dry ligands at 100°C to eliminate hydration variability .

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